molecular formula C13H15NO5 B1296506 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid CAS No. 106270-31-9

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid

Cat. No.: B1296506
CAS No.: 106270-31-9
M. Wt: 265.26 g/mol
InChI Key: SOHDJPBMTCUKLK-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid is an organic compound that features both an ethoxycarbonyl group and an anilino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the anilino group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

  • 4-(4-Ethoxycarbonylphenyl)boronic acid
  • 4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester

Comparison: 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid is unique due to the presence of both an ethoxycarbonyl group and an anilino group, which confer distinct chemical properties and reactivity. Compared to 4-(4-Ethoxycarbonylphenyl)boronic acid, it has a more complex structure and potentially broader applications. The quinazoline derivative, on the other hand, may have different biological activities due to the presence of the quinazoline ring.

Properties

IUPAC Name

4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHDJPBMTCUKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325498
Record name 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106270-31-9
Record name 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(ETHOXYCARBONYL)SUCCINANILIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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